N''-(2,6-Dichloro-4-hydroxyphenyl)guanidine
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Overview
Description
N’'-(2,6-Dichloro-4-hydroxyphenyl)guanidine is a chemical compound that belongs to the class of guanidines It is characterized by the presence of a guanidine group attached to a 2,6-dichloro-4-hydroxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’'-(2,6-Dichloro-4-hydroxyphenyl)guanidine typically involves the reaction of 2,6-dichloro-4-hydroxyaniline with a guanidylating agent. One common method is the use of S-methylisothiourea as the guanidylating agent. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the guanidine derivative .
Industrial Production Methods
Industrial production of N’'-(2,6-Dichloro-4-hydroxyphenyl)guanidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N’'-(2,6-Dichloro-4-hydroxyphenyl)guanidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl guanidines depending on the nucleophile used.
Scientific Research Applications
N’'-(2,6-Dichloro-4-hydroxyphenyl)guanidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes .
Mechanism of Action
The mechanism of action of N’'-(2,6-Dichloro-4-hydroxyphenyl)guanidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N’'-(2,6-Dichloro-4-hydroxyphenyl)guanidine: Characterized by the presence of a guanidine group attached to a 2,6-dichloro-4-hydroxyphenyl moiety.
N’'-(2,6-Dichloro-4-hydroxyphenyl)urea: Similar structure but with a urea group instead of a guanidine group.
N’'-(2,6-Dichloro-4-hydroxyphenyl)thiourea: Similar structure but with a thiourea group instead of a guanidine group
Uniqueness
N’'-(2,6-Dichloro-4-hydroxyphenyl)guanidine is unique due to its specific guanidine functionality, which imparts distinct chemical and biological properties. The presence of the guanidine group enhances its ability to interact with biological targets and participate in various chemical reactions, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
66266-74-8 |
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Molecular Formula |
C7H7Cl2N3O |
Molecular Weight |
220.05 g/mol |
IUPAC Name |
2-(2,6-dichloro-4-hydroxyphenyl)guanidine |
InChI |
InChI=1S/C7H7Cl2N3O/c8-4-1-3(13)2-5(9)6(4)12-7(10)11/h1-2,13H,(H4,10,11,12) |
InChI Key |
UYPVBTFZGIPAEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N=C(N)N)Cl)O |
Origin of Product |
United States |
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